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Compound of Interest

Compound Name: 4,6-Dibromopyridin-3-amine

Cat. No.: B189411

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dibromopyridin-3-amine is a halogenated heterocyclic compound with
significant potential as a versatile building block in the synthesis of novel compounds for
pharmaceutical and agrochemical applications. The presence of two bromine atoms at
positions amenable to substitution, coupled with a nucleophilic amino group, offers a rich
scaffold for chemical diversification. This technical guide explores potential research areas for
4,6-Dibromopyridin-3-amine, providing insights into its synthetic utility and a framework for
the design of future research endeavors. While direct research on 4,6-Dibromopyridin-3-
amine is emerging, this guide draws upon established methodologies for structurally related
compounds to propose high-potential research directions.

Physicochemical Properties and Synthesis

4,6-Dibromopyridin-3-amine is a solid at room temperature with a molecular weight of 251.91
g/mol .[1] Its structure, featuring both hydrogen bond donating (amino group) and accepting
(pyridine nitrogen) capabilities, along with the electrophilic character at the brominated
carbons, dictates its reactivity.[1]

Table 1: Physicochemical Properties of 4,6-Dibromopyridin-3-amine
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Property Value Reference
CAS Number 96477-75-1

Molecular Formula CsHa4Bra2N2 [1]
Molecular Weight 251.91 g/mol [1]
Appearance Solid [1]

Proposed Synthetic Route

A plausible and efficient synthesis of 4,6-Dibromopyridin-3-amine can be extrapolated from
established methods for related brominated pyridines. A two-step process starting from 3-
nitropyridine is a promising approach. This involves the selective dibromination of the pyridine
ring, followed by the reduction of the nitro group to an amine.

- o Dibromination . . - - Reduction . o .
3-Nitropyridine (e.g., NBS, H2S04) 4,6-Dibromo-3-nitropyridine | (e.g., SNCI2, HCI or Fe/NHAC)) 4,6-Dibromopyridin-3-amine

Click to download full resolution via product page
Caption: Proposed synthetic pathway for 4,6-Dibromopyridin-3-amine.
Experimental Protocol: Synthesis of 4,6-Dibromopyridin-3-amine (Proposed)
Step 1: Synthesis of 4,6-Dibromo-3-nitropyridine

» To a stirred solution of 3-nitropyridine (1.0 eq) in concentrated sulfuric acid, add N-
bromosuccinimide (2.2 eq) portion-wise at 0-5 °C.

» Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for
several hours, monitoring the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

o Neutralize the solution with a suitable base (e.g., NaOH or Na2CO3) until a precipitate
forms.
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« Filter the solid, wash with water, and dry under vacuum to yield crude 4,6-dibromo-3-
nitropyridine.

» Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4,6-Dibromopyridin-3-amine

» To a solution of 4,6-dibromo-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic
acid), add a reducing agent such as tin(ll) chloride (4-5 eq) in concentrated hydrochloric acid
or iron powder with ammonium chloride.

o Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance
of the starting material by TLC.

o After completion, cool the reaction and neutralize with a base (e.g., NaOH solution) to
precipitate the product.

o Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with
brine, and dry over anhydrous sodium sulfate.

o Concentrate the solvent under reduced pressure to obtain the crude 4,6-Dibromopyridin-3-
amine.

Purify the product by column chromatography or recrystallization.

Potential Research Area: Kinase Inhibitors in
Oncology

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase
inhibitors, which are crucial in cancer therapy. The amino group can form key hydrogen bonds
with the hinge region of the kinase ATP-binding site, while the substituted pyridine ring can be
tailored to achieve potency and selectivity. 4,6-Dibromopyridin-3-amine offers two strategic
points for modification (the 4- and 6-bromo positions) to explore the structure-activity
relationship (SAR) of novel kinase inhibitors.
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Proposed Synthetic Strategy: Palladium-Catalyzed
Cross-Coupling Reactions

The bromine atoms of 4,6-Dibromopyridin-3-amine are amenable to various palladium-
catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
These reactions allow for the introduction of a wide range of substituents at the 4- and 6-
positions, enabling the synthesis of diverse libraries of compounds for biological screening.

Suzuki-Miyaura Coupling

Aryl/Heteroaryl Boronic Acid
Pd Catalyst (e.g., Pd(PPh3)4) —»
Base (e.g., K2CO3)

4-Aryl-6-bromopyridin-3-amine or
4,6-Diarylpyridin-3-amine

Buchwald-Hartwig Amination

4,6-Dibromopyridin-3-amine

L
Amine (R-NH2)
Pd Catalyst (e.g., Pd2(dba)3)
Ligand (e.g., BINAP)
Base (e.g., NaOtBu)

4-(Amino)-6-bromopyridin-3-amine or
4,6-Di(amino)pyridin-3-amine

Click to download full resolution via product page
Caption: Key cross-coupling reactions for derivatizing 4,6-Dibromopyridin-3-amine.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

 In areaction vessel, combine 4,6-Dibromopyridin-3-amine (1.0 eq), the desired aryl or
heteroaryl boronic acid (1.1-2.2 eq), a palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq), and a
base (e.g., K2COs3, 2.0-4.0 eq).

o Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

e Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
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e Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-
MS).

e Cool the reaction, dilute with an organic solvent, and wash with water and brine.
» Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Reactions on Bromopyridines

Bromopyrid )
. Coupling Catalyst/Ba .
ine Solvent Yield (%) Reference
Partner se
Substrate
6-
o Phenylboroni Pd(PPhs)a / )
Bromopyridin ) Dioxane/H20  85-95 (Adapted)
) c acid K2COs
-3-amine
2,6- 4-
] o Pd(PPhs)a / Toluene/EtO
Dibromopyridi  Methoxyphen 78 (Adapted)
i ) Na=COs H/H20
ne ylboronic acid

Target Exploration: Epidermal Growth Factor Receptor
(EGFR)

Derivatives of aminopyridines and related heterocycles have shown potent inhibitory activity
against EGFR, a key target in non-small cell lung cancer and other malignancies. By
synthesizing derivatives of 4,6-Dibromopyridin-3-amine, researchers can explore novel
chemical space for potent and selective EGFR inhibitors.
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Caption: Proposed inhibition of the EGFR signaling pathway.

Table 3: Biological Activity of Representative Aminopyridine-based Kinase Inhibitors
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Kinase Target Inhibitor Scaffold ICs0 (NM) Reference
4-[(3-

EGFR Bromophenyl)amino]p  0.008 - 0.13 [2]
yrido[d]pyrimidine
Aminopyrimidine-

JNK1 25 [3]
based
Biphenyl amide

p38a 11 [3]

derivative

Potential Research Area: Agrochemicals

The pyridine ring is a common feature in many commercially successful herbicides,

insecticides, and fungicides. 4,6-Dibromopyridin-3-amine provides a scaffold to develop novel

agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.

Proposed Application: Synthesis of Novel Herbicides

By reacting 4,6-Dibromopyridin-3-amine with various phenols or thiophenols via nucleophilic

aromatic substitution (ullmann condensation), novel pyridyloxyphenoxy or pyridylthiophenoxy

derivatives can be synthesized. These classes of compounds are known to exhibit herbicidal

activity.

Experimental Protocol: Ullmann Condensation (General Procedure)

Combine 4,6-Dibromopyridin-3-amine (1.0 eq), a phenol or thiophenol (1.1-1.5 eq), a

copper catalyst (e.g., Cul, 0.1 eq), and a base (e.g., K2COs, 2.0 eq) in a reaction vessel.

atmosphere.

Add a high-boiling polar solvent such as DMF or DMSO.

Heat the reaction mixture to 120-150 °C and stir for several hours under an inert

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

Extract the product with an organic solvent, wash the organic layer, and dry it.
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» Concentrate the solvent and purify the product by column chromatography.

Conclusion

4,6-Dibromopyridin-3-amine represents a promising, yet underexplored, building block for
synthetic chemistry. Its dual reactivity, stemming from the amino group and two bromine atoms,
opens up numerous avenues for the creation of diverse molecular architectures. The proposed
research areas in kinase inhibitor development for oncology and the synthesis of novel
agrochemicals are based on well-established principles of medicinal and agricultural chemistry.
The provided experimental frameworks, adapted from related compounds, offer a solid starting
point for researchers to unlock the full potential of this versatile molecule. Further investigation
into the synthesis and application of 4,6-Dibromopyridin-3-amine is highly encouraged and is
poised to yield novel compounds with significant biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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